molecular formula C9H8N2O B168543 4-(1H-imidazol-2-yl)phenol CAS No. 15548-89-7

4-(1H-imidazol-2-yl)phenol

Cat. No. B168543
CAS RN: 15548-89-7
M. Wt: 160.17 g/mol
InChI Key: BTXQISFZAIFMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-2-yl)phenol belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is synthesized by the reaction of glyoxal and formaldehyde in ammonia . A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .


Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-2-yl)phenol has been successfully synthesized and its nonlinear optical properties (NLO) are investigated both experimentally and theoretically . Theoretical investigations have been done by using TD-DFT and B3LYP functional with usual 6-31+G (d,p) basis set .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The molecular weight of 4-(1H-imidazol-2-yl)phenol is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .

Scientific Research Applications

Corrosion Inhibition

4-(1H-imidazol-2-yl)phenol and its derivatives are investigated for their potential in inhibiting corrosion of metals in acidic environments. Studies reveal that these compounds, including derivatives like 4-(imidazole-1-il)-phenol (PHEN), demonstrate significant efficiency in preventing corrosion of materials like carbon steel and mild steel. This efficiency is attributed to the molecular structure and interactions of these compounds with the metal surfaces, as explored through experimental and quantum chemical approaches (Costa et al., 2021), (Prashanth et al., 2021).

Fluorescent Properties and Sensing Applications

Research shows that derivatives of 2-(1H-imidazol-2-yl)phenol have noteworthy fluorescent properties. These properties are leveraged in the development of fluorescent probes and sensors, particularly for detecting metal ions like zinc and cobalt. The fluorescence intensity and behavior of these compounds vary based on the type and concentration of the metal ions, making them effective for sensing applications (Eseola et al., 2009), (Zheng Wen-yao, 2012), (Hou Xuan, 2012).

Adsorptive Applications

4-(1H-imidazol-2-yl)phenol-based molecularly imprinted polymers (MIPs) demonstrate high selectivity and capacity for adsorbing nitrogen-containing compounds in fuel oils. This property is particularly valuable for applications like fuel denitrogenation, where removal of specific contaminants is crucial (Abdul-quadir et al., 2018).

Complexation Studies

The compound and its derivatives are explored for their ability to form complexes with metals, which is vital for understanding coordination chemistry and catalysis. These studies contribute to the broader understanding of the structural and electronic characteristics of these complexes, influencing their reactivity and applications in areas like catalysis (Yankey et al., 2014).

Photophysical Studies

Studies on the photophysical behavior of 4-(1H-imidazol-2-yl)phenol in various solvents and states, including its interaction with beta-cyclodextrin, provide insights into its properties in different chemical environments. This is significant for understanding the behavior of the compound under various conditions, aiding in the design of more effective materials and sensors (Chowdhury et al., 2004).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, the future directions of 4-(1H-imidazol-2-yl)phenol could involve further exploration of its potential uses in drug development.

properties

IUPAC Name

4-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBXSCRTXGVRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499246
Record name 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)phenol

CAS RN

15548-89-7
Record name 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)phenol
Reactant of Route 2
4-(1H-imidazol-2-yl)phenol
Reactant of Route 3
4-(1H-imidazol-2-yl)phenol
Reactant of Route 4
4-(1H-imidazol-2-yl)phenol
Reactant of Route 5
4-(1H-imidazol-2-yl)phenol
Reactant of Route 6
4-(1H-imidazol-2-yl)phenol

Citations

For This Compound
2
Citations
KJ Wicht, JM Combrinck, PJ Smith… - ACS Medicinal …, 2017 - ACS Publications
In a previous study, target based screening was carried out for inhibitors of β-hematin (synthetic hemozoin) formation, and a series of triarylimidazoles were identified as active against …
Number of citations: 16 pubs.acs.org
AM Omar, MA Mahran, MS Ghatge, FHA Bamane… - Molecules, 2016 - mdpi.com
Hemoglobin (Hb) modifiers that stereospecifically inhibit sickle hemoglobin polymer formation and/or allosterically increase Hb affinity for oxygen have been shown to prevent the …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.